Hexamethylenebis(dimethylhexadecylammonium), diiodide

Description

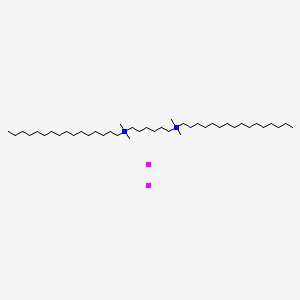

Hexamethylenebis(dimethylhexadecylammonium), diiodide (CAS: Not explicitly provided in evidence; structurally inferred) is a bis-quaternary ammonium compound (bis-QAC) characterized by two dimethylhexadecylammonium groups linked via a hexamethylene (C6) spacer, with iodide (I⁻) as the counterion. Its molecular formula is C₃₈H₈₂I₂N₂, and it belongs to the family of gemini surfactants, which are known for their enhanced surface-active properties compared to monomeric QACs. The compound’s long hexadecyl (C16) alkyl chains and cationic charge enable strong interactions with microbial membranes, making it a potent antimicrobial agent .

Properties

CAS No. |

30237-08-2 |

|---|---|

Molecular Formula |

C42H90I2N2 |

Molecular Weight |

877.0 g/mol |

IUPAC Name |

hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;diiodide |

InChI |

InChI=1S/C42H90N2.2HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

OIGAUQAAFLKQBA-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexamethylenebis(dimethylhexadecylammonium), diiodide typically involves the reaction of hexamethylene diamine with dimethylhexadecylamine in the presence of a suitable iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Hexamethylenebis(dimethylhexadecylammonium), diiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the structure of the compound, affecting its properties.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted quaternary ammonium compounds.

Scientific Research Applications

Hexamethylenebis(dimethylhexadecylammonium), diiodide has a wide range of scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.

Medicine: Investigated for its potential use as a disinfectant and antiseptic in medical settings.

Industry: Utilized in the formulation of cleaning agents, disinfectants, and other industrial products.

Mechanism of Action

The mechanism of action of Hexamethylenebis(dimethylhexadecylammonium), diiodide involves its interaction with microbial cell membranes. The long hydrophobic chains of the compound insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis. This action makes it effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Hexamethylenebis(dimethylhexadecylammonium), diiodide with structurally analogous bis-QACs and related compounds, emphasizing differences in alkyl chain length, counterions, biodegradability, and applications.

Key Findings from Comparisons:

Alkyl Chain Length vs. Biodegradability :

- Shorter alkyl chains (C9–C12) exhibit higher biodegradability (e.g., 10% for C10, 5% for C12) due to easier enzymatic cleavage, whereas C14–C16 analogs show <5% degradation .

- The target compound’s C16 chains enhance lipid membrane disruption but reduce environmental compatibility .

Counterion Effects :

- Iodide (I⁻) : Larger ionic radius increases solubility in polar solvents compared to chloride (Cl⁻) or bromide (Br⁻) .

- Bromide (Br⁻) : Used in pharmaceuticals (e.g., Hexamethonium bromide) due to stability in biological systems .

Structural Flexibility :

- Compounds with ester/amide bonds in the spacer (e.g., ) show lower biodegradability than those with methylene bridges .

- Piperidinium-based analogs (e.g., ) exhibit cyclic rigidity, altering interaction kinetics with biological targets .

Applications: C16/C14 analogs: Preferred in industrial biocides and fabric softeners for their surfactant strength . Trimethyl variants (e.g., Hexamethonium bromide): Limited to medical uses due to poor surface activity .

Biological Activity

Hexamethylenebis(dimethylhexadecylammonium), diiodide, is a quaternary ammonium compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chains and a central hexamethylene bridge. This structure contributes to its amphiphilic nature, allowing it to interact with biological membranes effectively.

| Property | Value |

|---|---|

| Molecular Formula | C34H74N2I2 |

| Molecular Weight | 661.24 g/mol |

| IUPAC Name | N,N,N',N'-tetramethyl-1,6-hexanediamine diiodide |

| Solubility | Soluble in water and organic solvents |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Mechanism of Action : The compound disrupts microbial cell membranes, leading to increased permeability and ultimately cell lysis. This mechanism is attributed to the interaction between the cationic surfactant and the negatively charged components of the microbial membrane.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 0.5 - 2 µg/mL |

| Gram-negative bacteria | 1 - 4 µg/mL |

| Fungi | 2 - 8 µg/mL |

Cytotoxicity

Research has also investigated the cytotoxic effects of this compound on mammalian cells. While it shows antimicrobial efficacy, its cytotoxicity varies depending on concentration and exposure time.

- Cell Lines Tested : Various human cancer cell lines (e.g., HeLa, MCF-7) have been used to assess cytotoxicity.

- Findings : The compound exhibits selective cytotoxicity, with IC50 values ranging from 10 to 50 µg/mL for different cell lines.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 20 |

| MCF-7 | 30 |

| A549 (lung cancer) | 15 |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a rapid reduction in viable cell counts within one hour of exposure at concentrations above the MIC.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study evaluating the effects of this compound on MCF-7 breast cancer cells revealed that treatment resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.